molecular formula C18H13FN2O3 B1334274 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde CAS No. 618101-64-7

1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde

Cat. No.: B1334274
CAS No.: 618101-64-7
M. Wt: 324.3 g/mol
InChI Key: LPOLOWBCYYQENN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a dihydrobenzo[dioxin] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.

    Attachment of the Dihydrobenzo[dioxin] Moiety: This can be done via a cyclization reaction involving a suitable precursor.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles under acidic or basic conditions

Major Products:

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and dihydrobenzo[dioxin] moieties can enhance binding affinity and specificity to the target, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde
  • 1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde

Comparison: Compared to its chlorinated and brominated analogs, 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde may exhibit different reactivity and binding properties due to the unique electronic effects of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s overall stability and interaction with biological targets, potentially making it more effective in certain applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O3/c19-14-2-4-15(5-3-14)21-10-13(11-22)18(20-21)12-1-6-16-17(9-12)24-8-7-23-16/h1-6,9-11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOLOWBCYYQENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128263
Record name 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618101-64-7
Record name 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618101-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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